1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

Catalog No.
S14148507
CAS No.
M.F
C12H12ClFO2
M. Wt
242.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxyl...

Product Name

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

IUPAC Name

1-(2-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

InChI

InChI=1S/C12H12ClFO2/c13-10-4-3-8(14)7-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

SQFZOXLKFWQJAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)F)Cl)C(=O)O

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a cyclopentane ring bonded to a carboxylic acid group and a substituted aromatic ring. The molecular formula for this compound is C12H12ClF O2, and it has a molecular weight of approximately 242.67 g/mol. This compound features a 2-chloro-5-fluorophenyl group, which imparts distinct chemical properties and biological activities, making it of interest in various fields of research and application .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, including halogenation, nitration, or sulfonation.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters .

Research indicates that 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid exhibits notable biological activity. Its halogenated aromatic structure allows it to interact with various biological targets, potentially modulating enzyme activity involved in inflammatory pathways. This interaction suggests its utility in developing anti-inflammatory and analgesic pharmaceuticals. Studies have shown that compounds with similar structures often demonstrate significant effects on biological systems, including enzyme inhibition and receptor modulation .

The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves several key steps:

  • Starting Materials: The process usually begins with 2-chloro-5-fluorobenzene and cyclopentanone.
  • Grignard Reaction: A Grignard reaction is performed where 2-chloro-5-fluorobenzene reacts with cyclopentanone to yield an intermediate alcohol.
  • Oxidation: This intermediate is oxidized using an oxidizing agent, such as chromium trioxide, to form the corresponding ketone.
  • Carboxylation: Finally, the ketone undergoes carboxylation using carbon dioxide in the presence of a base to yield the target compound .

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has various applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammation and pain relief.
  • Materials Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings.
  • Biological Research: It is utilized in studies investigating the effects of halogenated compounds on biological systems .

Studies on 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid have focused on its interactions with enzymes and receptors relevant to inflammatory processes. The compound's ability to bind to active sites on enzymes can inhibit their activity, leading to reduced inflammation. Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects and to explore potential therapeutic applications .

Several compounds exhibit structural similarities to 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid, each differing in specific substituents that affect their chemical reactivity and biological activity:

Compound NameStructural FeaturesUnique Properties
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acidLacks chlorine atomDifferent reactivity profile
1-(5-Chloro-2-methylphenyl)cyclopentane-1-carboxylic acidContains a methyl group instead of fluorineAltered solubility and reactivity
1-(5-Bromo-2-fluorophenyl)cyclopentane-1-carboxylic acidBromine substitutionPotentially different biological activity due to bromine's larger size

These comparisons highlight the unique aspects of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid, particularly its potential applications in medicinal chemistry and materials science due to its specific halogenated structure and associated properties .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.0509855 g/mol

Monoisotopic Mass

242.0509855 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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